1H-indazole-4-carbonitrile

Medicinal Chemistry Drug Discovery ADME Prediction

1H-Indazole-4-carbonitrile (CAS 861340-10-5) is a heterocyclic organic compound featuring an indazole core substituted with a nitrile group at the 4-position. This specific substitution pattern is a key building block for designing kinase inhibitors and other therapeutic agents, as cited in multiple patent disclosures.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 861340-10-5
Cat. No. B1328097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-4-carbonitrile
CAS861340-10-5
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NNC2=C1)C#N
InChIInChI=1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11)
InChIKeySBVHLMVTWNMOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-4-carbonitrile (CAS 861340-10-5): A Key Intermediate in Kinase-Focused Medicinal Chemistry


1H-Indazole-4-carbonitrile (CAS 861340-10-5) is a heterocyclic organic compound featuring an indazole core substituted with a nitrile group at the 4-position . This specific substitution pattern is a key building block for designing kinase inhibitors and other therapeutic agents, as cited in multiple patent disclosures [1]. Its defining characteristic is a unique physicochemical profile, with a calculated partition coefficient (cLogP) of 1.3 and a polar surface area (PSA) of 65 Ų , which distinguishes it from other indazole regioisomers and scaffolds. This profile is central to its utility in optimizing drug-like properties.

Why 1H-Indazole-4-carbonitrile Cannot Be Substituted by Other Indazole Regioisomers


Generic substitution among indazole carbonitriles is not feasible due to regiospecific and functional group-driven differences. While related compounds like 1H-indazole-7-carbonitrile have been evaluated for nitric oxide synthase (NOS) inhibition [1], and other indazoles are used as phenol bioisosteres [2], the 4-cyano substitution pattern is structurally unique and appears in a distinct intellectual property space, notably in patents for kinase inhibition [3]. Direct substitution with a different regioisomer (e.g., 5- or 7-carbonitrile) would alter the core's hydrogen-bonding capacity and vector, almost certainly abrogating any specific molecular recognition. The following sections quantify the only verifiable differentiators for this specific compound.

Quantifiable Differentiators for Procuring 1H-Indazole-4-carbonitrile (CAS 861340-10-5)


Differentiation via Computational Physicochemical Profile: cLogP and PSA

This specific compound possesses a distinct calculated physicochemical profile that differentiates it from other indazole isomers and other heteroaromatic scaffolds like phenol. The 4-cyano substitution yields a calculated partition coefficient (cLogP) of 1.3 and a polar surface area (PSA) of 65 Ų . In comparison, while indazole is a known bioisostere of phenol, it is generally described as more lipophilic and less prone to metabolism than phenol itself [1]; the 4-cyano derivative provides a specific and quantifiable balance of lipophilicity and polarity.

Medicinal Chemistry Drug Discovery ADME Prediction

Differentiation as a Defined Intermediate in a Kinase Inhibitor Patent Space

The compound is explicitly claimed as an intermediate within a broad genus of indazole compounds in patent MXPA02007058A, which covers pharmaceutical compositions and methods for mediating or inhibiting cell proliferation by targeting protein kinases [1]. While no IC50 values are reported for the 4-carbonitrile itself, its inclusion in this specific patent family distinguishes it from other indazole regioisomers like 1H-indazole-7-carbonitrile, which is studied for NOS inhibition [2]. This defines a unique and potentially freedom-to-operate relevant application space.

Kinase Inhibition Medicinal Chemistry Intellectual Property

Recommended Application Scenarios for 1H-Indazole-4-carbonitrile (CAS 861340-10-5) Based on Verifiable Evidence


Scaffold for Optimizing ADME Properties in Kinase Inhibitor Programs

Given its specific cLogP of 1.3 and PSA of 65 Ų , this compound is an ideal scaffold for medicinal chemistry projects focused on optimizing the drug-like properties of a lead series. The quantifiable balance of lipophilicity and polarity provides a favorable starting point for achieving oral bioavailability. This application is supported by its presence as a claimed intermediate in a kinase inhibitor patent [1].

Strategic Procurement for Freedom-to-Operate in Cell Proliferation Targets

For organizations conducting research on kinase-mediated cell proliferation, using a building block explicitly cited in the relevant patent literature is a strategic procurement decision. As documented in MXPA02007058A, 1H-indazole-4-carbonitrile and its derivatives are the subject of claims for inhibiting protein kinases [1]. This provides a documented, rather than speculative, link to a specific therapeutic area, in contrast to regioisomers like the 7-cyano derivative studied for NOS inhibition [2].

A Stable and Versatile Synthetic Intermediate for Focused Library Synthesis

The compound is an organic synthesis intermediate that can be used to synthesize a variety of functionalized indazole derivatives . Its well-defined properties and commercial availability [3] make it suitable for building focused libraries around the 1H-indazole-4-carbonitrile core, which can then be screened in the kinase assays for which the scaffold is patented [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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